molecular formula C16H16FN5O4S B2447171 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 921124-61-0

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2447171
CAS No.: 921124-61-0
M. Wt: 393.39
InChI Key: VTMIVKMVKZDDHZ-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of an azide with a nitrile. The fluorophenyl group is introduced via a substitution reaction, and the final step involves the sulfonation of the dimethoxybenzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorophenyl and tetrazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide moiety can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide
  • N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide
  • N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamides

Uniqueness

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the tetrazole ring provides versatility in chemical reactions.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O4S/c1-25-14-7-6-13(9-15(14)26-2)27(23,24)18-10-16-19-20-21-22(16)12-5-3-4-11(17)8-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMIVKMVKZDDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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